molecular formula C11H12F3NO3 B058479 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 112525-75-4

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B058479
CAS RN: 112525-75-4
M. Wt: 263.21 g/mol
InChI Key: RVSNFCKBKKCQKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyridine derivatives often involves complex reactions and methodologies. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, involves a series of steps starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

Molecular and crystal structure analyses of pyridine derivatives provide insights into the conformation, packing, and hydrogen bonding within crystals. For example, studies on hydroxy derivatives of hydropyridine, which serve as model compounds, demonstrate how intramolecular and intermolecular hydrogen bonds influence molecular conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of pyridine derivatives towards various chemical reactions is an area of considerable interest. For instance, reactions of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride demonstrate substitutions at different positions on the ring, influenced by the substituents present, showcasing the versatility and reactivity of such compounds (Supaluk Prachayasittikul, G. Doss, & L. Bauer, 1991).

Physical Properties Analysis

Physical properties such as crystalline structure, solubility, and thermal stability are critical for understanding the behavior of chemical compounds under different conditions. The detailed study of 3-hydroxy-2-methyl-4-pyridinones reveals insights into their crystal structures, solubility, and hydrogen bonding patterns (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. The study on the synthesis and reactions of functionalized 4H-Pyrano(3,2-c)pyridines provides valuable information on the chemical behavior of these compounds (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Substituted Methylthio-Imidazoles and -Pyrimidines : This compound is involved in the synthesis of various substituted methylthio-imidazoles and -pyrimidines, demonstrating its utility in creating new molecular structures (Ma et al., 2016).

  • Formation of 4H-Pyrano[3,2-c]pyridines : The reaction of similar pyridone compounds with benzylidenemalononitriles in ethanolic solution led to the formation of 4H-pyrano[3,2-c]pyridines, showcasing its role in complex chemical reactions (Mekheimer et al., 1997).

  • X-Ray Crystallography Applications : X-ray crystallography has been used to determine the molecular structures of compounds synthesized using this pyridine derivative, emphasizing its significance in structural chemistry (Swamy & Ravikumar, 2007).

Synthesis of Novel Compounds

  • Synthesis of Trifloxysulfuron Intermediate : This pyridine derivative serves as a key intermediate in the synthesis of trifloxysulfuron, a highly efficient herbicide, indicating its importance in agricultural chemistry (Hang-dong, 2010).

  • Creation of Antibacterial Agents : It has been used in the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives with antibacterial properties, highlighting its potential in pharmaceutical research (Reddy & Prasad, 2021).

Applications in Materials Chemistry

  • Synthesis of (Trifluoromethoxy)pyridines : This compound has been utilized in the large-scale synthesis and functionalization of (trifluoromethoxy)pyridines, which are important building blocks in life-sciences-oriented research (Manteau et al., 2010).

  • Creation of Nonanuclear Lanthanide Clusters : It has facilitated the development of a new family of Ln(III)(9) clusters with unique physical properties, useful in materials science and catalysis (Alexandropoulos et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is the gastric proton pump . This compound is an impurity of Lansoprazole , a well-known proton pump inhibitor used in the treatment of gastric ulcers and other conditions related to excess stomach acid .

Mode of Action

As a proton pump inhibitor, this compound works by blocking the action of the gastric proton pump , which is responsible for the final step in the production of gastric acid . By inhibiting this pump, the compound effectively reduces the production of stomach acid .

Biochemical Pathways

The inhibition of the gastric proton pump affects the H+/K+ ATPase enzyme system , also known as the gastric proton pump . This system is found in the gastric parietal cells, and it is activated when there is a need to produce stomach acid for digestion . By blocking this system, this compound prevents the excessive production of stomach acid .

Pharmacokinetics

As a related compound, it may share similar adme (absorption, distribution, metabolism, and excretion) properties with lansoprazole . Lansoprazole is well-absorbed in the stomach and is extensively metabolized in the liver . Its bioavailability is significantly affected by food intake, with higher bioavailability when taken on an empty stomach .

Result of Action

The primary result of the action of this compound is the reduction of gastric acid production . This leads to a decrease in the acidity of the stomach, providing relief from conditions such as gastric ulcers and gastroesophageal reflux disease (GERD) . It may also limit the severity of tuberculosis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH level in the stomach can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can impact the bioavailability of the compound . The compound’s stability may also be affected by storage conditions, such as temperature and humidity .

properties

IUPAC Name

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-7-9(5-17-8(2)16)15-4-3-10(7)18-6-11(12,13)14/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSNFCKBKKCQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166615
Record name 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112525-75-4
Record name 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112525-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 ml of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (0.078 mole) in methylene chloride were dropwise added to a solution of 28.7 ml acetanhydride and 0.182 g 4-dimethylaminopyridine, then methylene chloride was distilled off and the residue was heated to a temperature of from 90 to 95° C. for 4-5 hours. At the end of the reaction, 3.6 ml of water were added and acetic acid was removed by vacuum distillation to obtain an oil product. The yield was 94-96%, determined by HPLC.
Quantity
40 mL
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reactant
Reaction Step One
Quantity
28.7 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.182 g
Type
catalyst
Reaction Step One

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